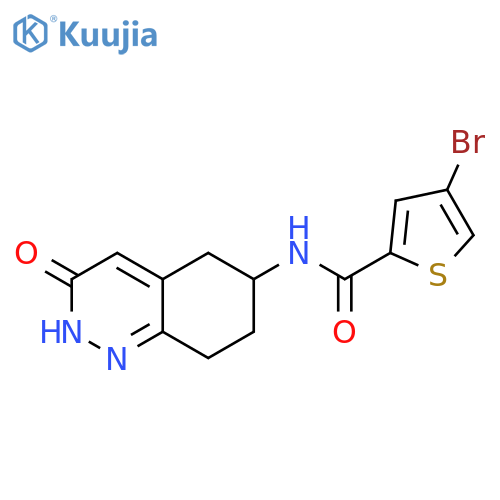Cas no 1903608-53-6 (4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide)

1903608-53-6 structure
商品名:4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
- 4-bromo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)thiophene-2-carboxamide
- AKOS025389379
- F6523-4093
- 1903608-53-6
-
- インチ: 1S/C13H12BrN3O2S/c14-8-5-11(20-6-8)13(19)15-9-1-2-10-7(3-9)4-12(18)17-16-10/h4-6,9H,1-3H2,(H,15,19)(H,17,18)
- InChIKey: QJJWBCUXGMXBJI-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2CCC3C(C2)=CC(=O)NN=3)=O)SC=C(Br)C=1
計算された属性
- せいみつぶんしりょう: 352.98336g/mol
- どういたいしつりょう: 352.98336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 98.8Ų
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6523-4093-2mg |
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide |
1903608-53-6 | 2mg |
$88.5 | 2023-09-05 | ||
| Life Chemicals | F6523-4093-2μmol |
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide |
1903608-53-6 | 2μmol |
$85.5 | 2023-09-05 | ||
| Life Chemicals | F6523-4093-3mg |
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide |
1903608-53-6 | 3mg |
$94.5 | 2023-09-05 | ||
| Life Chemicals | F6523-4093-10μmol |
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide |
1903608-53-6 | 10μmol |
$103.5 | 2023-09-05 | ||
| Life Chemicals | F6523-4093-5mg |
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide |
1903608-53-6 | 5mg |
$103.5 | 2023-09-05 | ||
| Life Chemicals | F6523-4093-4mg |
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide |
1903608-53-6 | 4mg |
$99.0 | 2023-09-05 | ||
| Life Chemicals | F6523-4093-15mg |
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide |
1903608-53-6 | 15mg |
$133.5 | 2023-09-05 | ||
| Life Chemicals | F6523-4093-5μmol |
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide |
1903608-53-6 | 5μmol |
$94.5 | 2023-09-05 | ||
| Life Chemicals | F6523-4093-20μmol |
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide |
1903608-53-6 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
| Life Chemicals | F6523-4093-10mg |
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide |
1903608-53-6 | 10mg |
$118.5 | 2023-09-05 |
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
1903608-53-6 (4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide) 関連製品
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
